molecular formula C21H21N5O B4709038 N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE

N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE

Cat. No.: B4709038
M. Wt: 359.4 g/mol
InChI Key: IBHBMPJWUJCAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a pyridylmethylamine moiety

Preparation Methods

The synthesis of N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The synthesis begins with the formation of the pyrrolopyrimidine core through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, typically using a methoxyphenyl halide and a suitable base.

    Dimethyl Substitution: The dimethyl groups are added through alkylation reactions, often using dimethyl sulfate or similar reagents.

    Attachment of the Pyridylmethylamine Moiety: The final step involves the attachment of the pyridylmethylamine moiety through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and bases.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substitutions and functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

7-(4-methoxyphenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14-15(2)26(17-7-9-18(27-3)10-8-17)21-19(14)20(24-13-25-21)23-12-16-6-4-5-11-22-16/h4-11,13H,12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBMPJWUJCAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCC3=CC=CC=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE
Reactant of Route 3
Reactant of Route 3
N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE
Reactant of Route 5
Reactant of Route 5
N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE
Reactant of Route 6
Reactant of Route 6
N-[7-(4-METHOXYPHENYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-PYRIDYLMETHYL)AMINE

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